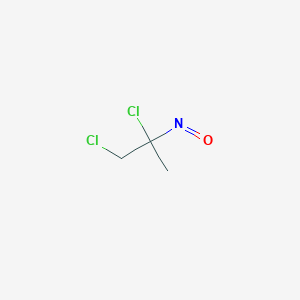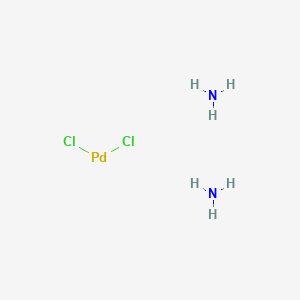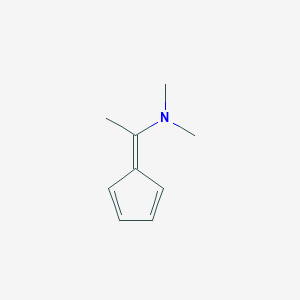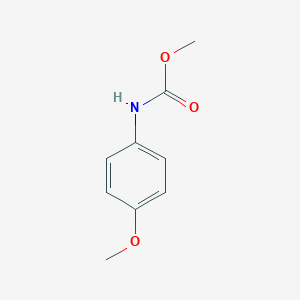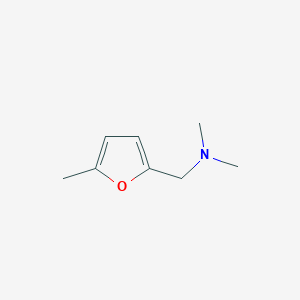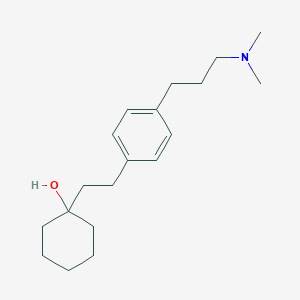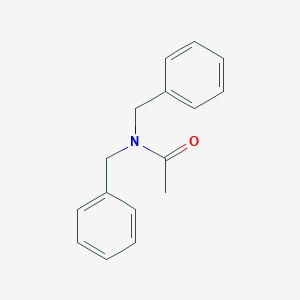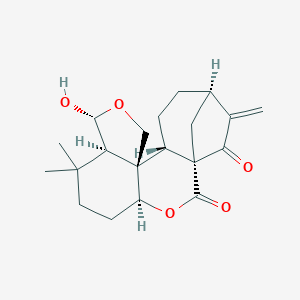
Macrocalin A
Overview
Description
Macrocalin A is a diterpenoid compound isolated from plants of the Isodon species. It has demonstrated significant biological activities, including antibacterial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
It’s known that macrocalin a is a potent melanogenesis inhibitor . Melanogenesis is the process of melanin production in melanocytes, and it involves several enzymes such as tyrosinase and tyrosine-related proteins (TRP-1 and TRP-2) . Therefore, these enzymes could be potential targets of this compound.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been reported that this compound inhibits the expression of tyrosinase, TRP-1, and TRP-2 mRNA . By inhibiting these enzymes, this compound can effectively suppress melanogenesis, thereby exerting its melanogenesis inhibitory effect .
Biochemical Pathways
This pathway involves the conversion of tyrosine to melanin through a series of enzymatic reactions, including those catalyzed by tyrosinase, TRP-1, and TRP-2 .
Result of Action
The molecular and cellular effects of this compound primarily involve the inhibition of melanogenesis. By suppressing the expression of tyrosinase, TRP-1, and TRP-2, this compound reduces melanin production in melanocytes . This can lead to a decrease in skin pigmentation, which may have potential applications in the treatment of hyperpigmentation disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: Macrocalin A can be synthesized through a series of chemical reactions starting from commercially available materials. One notable method involves the transformation of oridonin, another diterpenoid, into isodocarpin . This process includes several steps such as oxidation, reduction, and cyclization reactions under specific conditions .
Industrial Production Methods: Industrial production of isodocarpin typically involves extraction from natural sources, such as the Isodon species. Advanced techniques like ultra-high-pressure liquid chromatography (UPLC) and mass spectrometry (MS) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Macrocalin A undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isodocarpin, which can exhibit different biological activities .
Scientific Research Applications
Macrocalin A has a wide range of scientific research applications:
Comparison with Similar Compounds
- Enmein
- Epinodosin
- Nodosin
- Oridonin
- Sculponeatin A
- Serrin A
- Carpalasionin
Macrocalin A’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(1S,4S,8R,9R,12S,13S,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12-,13+,14-,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAOBBJDPFYUKJ-RVMSTXCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10391-08-9 | |
| Record name | Macrocalin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010391089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



